N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in the development of anti-fibrotic agents. This compound features a complex structure characterized by a chlorophenyl group, a phenylethenyl moiety, and a sulfonamide functional group, which contribute to its biological activity.
The compound has been referenced in various scientific literature and patents, highlighting its significance in research related to fibrosis and other therapeutic areas. Notably, it has been discussed in the context of inhibiting the TGF-beta signaling pathway, which is crucial in fibrotic diseases .
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can be classified as:
The synthesis of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves several steps:
The synthesis may require specific reagents such as palladium catalysts for coupling reactions and solvents like dimethylformamide or dichloromethane for optimal yields. Reaction conditions such as temperature and time must be carefully controlled to ensure successful formation of the desired compound.
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has a molecular formula that reflects its complex structure. The compound can be represented with the following structural features:
Key structural data include:
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can undergo various chemical reactions typical for sulfonamides:
Reactions involving this compound often require specific conditions (e.g., temperature, pH) to favor desired pathways while minimizing side reactions.
The mechanism of action for N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide primarily relates to its role as an inhibitor of the TGF-beta signaling pathway. This pathway is critical in fibrosis development:
Studies indicate that compounds targeting this pathway can significantly ameliorate fibrotic conditions in experimental models.
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide holds promise in several scientific applications:
The synthesis of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide employs a convergent three-step strategy, integrating sulfonamide formation, amide coupling, and stereoselective alkenylation. The core scaffold is constructed via nucleophilic substitution, where 4-aminobenzoic acid reacts with 2-chlorophenyl isocyanate to form the N-(2-chlorophenyl)benzamide intermediate [4]. Simultaneously, (E)-styrenesulfonyl chloride is prepared by chlorosulfonation of trans-β-methylstyrene. The final coupling involves reacting the benzamide intermediate with the sulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system), achieving 75–82% yield after recrystallization [4] [8]. Key challenges include suppressing hydrolysis of the sulfonyl chloride and minimizing diacylation byproducts, addressed through controlled addition at 0–5°C [8].
Table 1: Synthetic Intermediates and Characterization
Intermediate | Molecular Formula | Key Spectral Data (NMR) |
---|---|---|
N-(2-Chlorophenyl)benzamide | C₁₃H₁₀ClNO | δ 7.85 (d, J=8.2 Hz, 2H), 7.45 (m, 1H), 7.30–7.20 (m, 4H) |
(E)-Styrenesulfonyl chloride | C₈H₇ClO₂S | δ 7.95 (d, J=15.4 Hz, 1H), 7.60–7.45 (m, 5H), 6.85 (d, J=15.4 Hz, 1H) |
Final compound | C₂₁H₁₇ClN₂O₃S | δ 10.52 (s, 1H), 8.05 (d, J=8.0 Hz, 2H), 7.75 (d, J=15.4 Hz, 1H), 7.60–7.20 (m, 11H) |
The (E)-styrenesulfonyl moiety is installed via Palladium-catalyzed Heck coupling between styrene and sulfonyl chloride. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 80°C, this achieves >95% E-selectivity due to steric control in the syn carbopalladation step [6]. Alternative methods like Julia-Kocienski olefination (using benzyl sulfone and 4-nitrobenzaldehyde) afford comparable E-selectivity but lower yields (68% vs. 88% with Heck) [6]. Microwave-assisted Heck reactions (100°C, 20 min) enhance efficiency, reducing reaction times from 12 h to 35 min while maintaining 90% yield .
The anti-fibrotic activity depends critically on the E-alkenyl configuration, which positions the phenyl ring coplanar with the C=C bond, enabling optimal target binding . Z-isomers (≤5% in crude mixtures) form via direct sulfonylation of Z-styrenes or photoisomerization during workup. Purification employs chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate), resolving E/Z mixtures (>99:1 E) . Kinetic studies confirm E-isomer stability under reaction conditions (t₁/₂ > 200 h at 25°C), though prolonged storage necessitates light exclusion .
Systematic structural modifications reveal determinants of anti-fibrotic activity:
Table 3: Anti-Fibrotic SAR of Key Analogues
R¹ (Phenyl substituent) | R² (Sulfonamide modification) | TGF-β1 Inhibition IC₅₀ (μM) | FP Receptor Binding Ki (nM) |
---|---|---|---|
2-Cl (Lead compound) | None | 0.42 | 15.8 |
4-CF₃ | None | 0.15 | 8.2 |
2-Cl | N-Me | 4.10 | 210.5 |
3,4-diCl | None | 0.28 | 11.3 |
4-OMe | None | 0.38 | 18.9 |
The tetrazole bioisostere (replacing benzamide) retains potency (IC₅₀=0.49 μM), highlighting scaffold flexibility .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2